N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC15476610
Molecular Formula: C22H20N4O3S2
Molecular Weight: 452.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20N4O3S2 |
|---|---|
| Molecular Weight | 452.6 g/mol |
| IUPAC Name | N-[(5Z)-4-oxo-5-(2-oxo-1-pentylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C22H20N4O3S2/c1-2-3-6-13-25-16-8-5-4-7-15(16)17(20(25)28)18-21(29)26(22(30)31-18)24-19(27)14-9-11-23-12-10-14/h4-5,7-12H,2-3,6,13H2,1H3,(H,24,27)/b18-17- |
| Standard InChI Key | OXYUQQHGCHHOME-ZCXUNETKSA-N |
| Isomeric SMILES | CCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4)/C1=O |
| Canonical SMILES | CCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4)C1=O |
Introduction
Synthesis and Preparation
The synthesis of similar thiazolidin-3-yl derivatives typically involves multi-step organic reactions. These processes often start with the formation of the thiazolidine ring, followed by the introduction of the indol-3-ylidene and pyridine-4-carboxamide moieties. The synthesis of N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide would likely follow a similar approach, requiring careful control of reaction conditions to achieve the desired stereochemistry and purity.
Biological Activities
While specific biological activities of this compound are not documented, related thiazolidin-3-yl derivatives have shown promise in various therapeutic areas. For instance, some compounds in this class exhibit antimicrobial activity against bacteria and fungi, as well as potential anticancer effects through mechanisms such as cell cycle inhibition or apoptosis induction.
| Potential Biological Activity | Mechanism |
|---|---|
| Antimicrobial | Inhibition of microbial enzymes or cell wall synthesis |
| Anticancer | Cell cycle inhibition, apoptosis induction |
Further research is needed to determine the specific biological activities of N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume